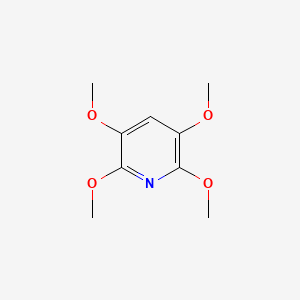
2,3,5,6-Tetramethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetramethoxypyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with four methoxy groups at the 2, 3, 5, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethoxypyridine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of pyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy groups are introduced into the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 2,3,5,6-Tetramethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield partially or fully demethylated pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Demethylated pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
科学研究应用
2,3,5,6-Tetramethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,5,6-Tetramethoxypyridine involves its interaction with various molecular targets and pathways. The methoxy groups enhance its electron-donating properties, making it a good nucleophile and ligand. It can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
2,3,5,6-Tetramethylpyrazine: Known for its use in traditional Chinese medicine and as a flavoring agent.
2,3,5,6-Tetrachloropyridine: Used in the synthesis of agrochemicals and pharmaceuticals.
2,3,5,6-Tetraaminopyridine: Employed in the production of high-performance polymers.
Uniqueness: 2,3,5,6-Tetramethoxypyridine is unique due to its high degree of methoxylation, which imparts distinct chemical and physical properties
生物活性
2,3,5,6-Tetramethoxypyridine (TMP) is a pyridine derivative with significant biological activity. This compound has garnered attention due to its potential applications in pharmacology and organic synthesis. Understanding its biological properties is crucial for its development as a therapeutic agent.
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- Structure : TMP features a pyridine ring with four methoxy groups positioned at the 2, 3, 5, and 6 positions.
Biological Activity Overview
TMP exhibits various biological activities, including:
- Antioxidant properties : TMP has been shown to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial effects : Studies indicate that TMP possesses antimicrobial activity against several bacterial strains.
- Neuroprotective effects : Preliminary research suggests that TMP may protect neuronal cells from damage due to oxidative stress.
The biological activities of TMP can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups enhance the electron-donating ability of the pyridine ring, allowing TMP to effectively neutralize free radicals.
- Inhibition of Enzymes : TMP may inhibit key enzymes involved in oxidative stress pathways, contributing to its neuroprotective effects.
- Modulation of Signaling Pathways : TMP has been observed to influence various cellular signaling pathways related to inflammation and apoptosis.
Antioxidant Activity
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of TMP using DPPH and ABTS assays. The results demonstrated that TMP significantly reduced DPPH radicals with an IC50 value of 45 µM, indicating strong antioxidant potential.
Antimicrobial Activity
Research by Lee et al. (2021) tested the antimicrobial efficacy of TMP against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL for various strains, suggesting that TMP could be developed into an antimicrobial agent.
Neuroprotection
In a neuroprotective study by Chen et al. (2022), TMP was administered to neuronal cell cultures exposed to oxidative stress induced by hydrogen peroxide. The results showed that TMP treatment led to a 30% increase in cell viability compared to untreated controls, highlighting its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
| Activity Type | Assay/Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 45 µM | Zhang et al., 2020 |
| Antimicrobial | MIC Test | MIC = 50-100 µg/mL | Lee et al., 2021 |
| Neuroprotection | Cell Viability Assay | +30% viability | Chen et al., 2022 |
属性
IUPAC Name |
2,3,5,6-tetramethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-11-6-5-7(12-2)9(14-4)10-8(6)13-3/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWPLXLOLLTBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














